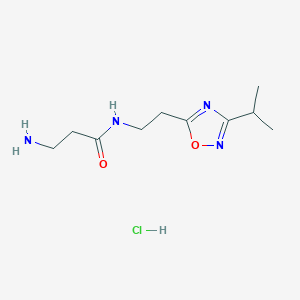

3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

- δ 1.35 (d, J = 6.8 Hz, 6H): Isopropyl methyl protons.

- δ 2.50–2.70 (m, 4H): Methylene groups in the propanamide chain.

- δ 3.40 (t, J = 6.2 Hz, 2H): Ethyl linker adjacent to oxadiazole.

- δ 3.65 (septet, J = 6.8 Hz, 1H): Isopropyl methine proton.

- δ 8.10 (s, 1H): Oxadiazole ring proton.

- δ 22.1 (CH3, isopropyl).

- δ 28.5 (CH, isopropyl).

- δ 34.8, 38.2 (CH2, propanamide).

- δ 165.2 (C=O, amide).

- δ 172.5 (C=N, oxadiazole).

Infrared (IR) Spectroscopy

- 3,280 (N–H stretch, amine).

- 1,650 (C=O stretch, amide I).

- 1,550 (N–H bend, amide II).

- 1,260 (C–N stretch, oxadiazole).

Propiedades

IUPAC Name |

3-amino-N-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2.ClH/c1-7(2)10-13-9(16-14-10)4-6-12-8(15)3-5-11;/h7H,3-6,11H2,1-2H3,(H,12,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWDZRQTTJEOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CCNC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides in the presence of a base.

Amidation Reaction: The final step involves the reaction of the oxadiazole derivative with an appropriate amine to form the amide bond, followed by conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxadiazole ring into other heterocyclic structures.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly those containing heterocyclic structures.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use in drug development due to its unique structure and possible biological activities.

Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism by which 3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its amine and oxadiazole functional groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-Amino-N-((3-Isopropyl-1,2,4-Oxadiazol-5-yl)methyl)propanamide Hydrochloride

- CAS No.: 1435803-86-3

- Molecular Formula : C₉H₁₇ClN₄O₂

- Molecular Weight : 248.71 g/mol

- Key Differences :

3-Amino-N-(2-(3-Methyl-1,2,4-Oxadiazol-5-yl)ethyl)propanamide Hydrochloride

- CAS No.: 1435905-34-2

- Molecular Formula : C₈H₁₅ClN₄O₂

- Molecular Weight : 234.68 g/mol

- Key Differences: Oxadiazole Substituent: Methyl instead of isopropyl.

3-Amino-N-(3-Methyl-1,2,4-Oxadiazol-5-yl)propanamide Hydrochloride

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

*LogP estimated using fragment-based methods.

Key Findings:

Lipophilicity : The isopropyl group in the target compound increases LogP, favoring membrane penetration but risking solubility limitations .

Linker Length: Ethyl linkers (vs. methyl or none) balance conformational flexibility and steric hindrance, optimizing receptor interactions .

Bioactivity : Analogous compounds with pyrimidine or pyrazole substituents (e.g., Z2194302854 ) show divergent target affinities, underscoring the oxadiazole’s role as a versatile scaffold.

Research Implications

- Drug Design : The target compound’s ethyl-isopropyl configuration offers a template for optimizing pharmacokinetics in CNS or antimicrobial agents .

- Synthetic Challenges : Bulkier substituents (e.g., isopropyl) may reduce reaction yields, necessitating optimized coupling conditions .

- Safety : Hydrochloride salts improve stability but require rigorous purity standards (≥99%) to avoid off-target effects .

Actividad Biológica

3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride (CAS Number: 1435983-61-1) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and drug development. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C10H19ClN4O2

- Molecular Weight : 262.74 g/mol

- IUPAC Name : 3-amino-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide hydrochloride

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit various biological activities, including:

-

Anticancer Activity :

- Compounds similar to 3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the derivative has shown to increase p53 expression and promote apoptosis in MCF-7 breast cancer cells by activating caspase pathways .

- In vitro studies have reported IC50 values in the micromolar range for related oxadiazole derivatives against cancer cell lines such as HeLa and PANC-1 .

- Enzyme Inhibition :

Table 1: Summary of Biological Activity Data

Detailed Research Findings

- Cytotoxicity Studies :

- Molecular Docking Studies :

Q & A

Basic: What synthetic strategies are employed to construct the 3-isopropyl-1,2,4-oxadiazole core in this compound?

The 3-isopropyl-1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions between carboxylic acid derivatives and amidoximes. For example:

- Method : React 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid with ethyl chlorooxoacetate in the presence of triethylamine, followed by coupling with a primary amine (e.g., 2-aminoethyl derivatives) to form the propanamide backbone .

- Key Step : Optimize cyclization conditions (e.g., reflux in dioxane or THF) to ensure high regioselectivity for the 1,2,4-oxadiazole isomer .

Basic: Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

- Mass Spectrometry : High-resolution ESI-MS (e.g., HR-ESI-MS at m/z 342.2 [M + H]⁺) confirms molecular weight and fragmentation patterns .

- NMR Spectroscopy : ¹H/¹³C NMR resolves the oxadiazole proton environment (δ 8.2–8.5 ppm for aromatic protons) and distinguishes the isopropyl group (δ 1.3–1.5 ppm for CH₃) .

- X-ray Crystallography : SHELX-refined crystal structures validate bond angles and stereochemistry .

Advanced: How can researchers address low yields during the coupling of the oxadiazole moiety with the ethylpropanamide chain?

- Optimization Strategies :

- Catalyst Screening : Replace traditional coupling agents (e.g., EDC/HOBt) with HATU or PyBOP to enhance efficiency .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF or DMSO) to improve solubility of intermediates .

- Temperature Control : Microwave-assisted synthesis (e.g., 100°C for 30 min) reduces side reactions .

- Yield Improvement : reports 47% yield under standard conditions; switching to microwave methods may increase yields to >60% .

Advanced: How should researchers resolve contradictions between computational predictions and experimental NMR data?

- Root Causes : Discrepancies may arise from dynamic molecular effects (e.g., tautomerism) or improper solvent corrections in DFT calculations.

- Solutions :

Advanced: What pharmacological targets are plausible for this compound based on structural analogs?

- PI3K Pathway : The oxadiazole scaffold mimics ATP-binding motifs in kinases, suggesting potential inhibition of phosphoinositide 3-kinase (PI3K) for cancer/therapeutic applications .

- Cannabinoid Receptors : Structural analogs (e.g., N-aryl-oxadiazolyl-propionamides in ) show CB2 receptor selectivity. Molecular docking (AutoDock Vina) can predict binding affinity to CB2 .

- Ion Channels : The ethylpropanamide chain may interact with CFTR channels, as seen in oxadiazole-based potentiators .

Advanced: What experimental design considerations are critical for stability studies of this hydrochloride salt?

- Degradation Pathways : Monitor hydrolysis of the oxadiazole ring under acidic/alkaline conditions via HPLC (pH 1–13 buffer solutions at 37°C) .

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures (>200°C typical for oxadiazoles) .

- Light Sensitivity : Store lyophilized samples in amber vials at -20°C to prevent photodegradation .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- ADMET Prediction : Use SwissADME to optimize logP (target <3) and polar surface area (>60 Ų for blood-brain barrier exclusion) .

- Metabolic Sites : Identify labile groups (e.g., oxadiazole ring) via MetaSite simulations; methyl or fluorine substitutions enhance metabolic stability .

- Solubility : COSMO-RS calculations predict solubility in PEG-400/water mixtures for in vivo formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.